(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate
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Overview
Description
(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is a heterocyclic compound that features a thiazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imino and oxo functional groups within the thiazolidine ring contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in coronavirus replication, making it an important target for COVID-19 antiviral drug design .
Mode of Action
The formation of 2-imino-4-oxothiazolidin-5-ylidene acetates proceeds via an addition reaction followed by cyclization . The amine substituent on both sides of the thiourea moiety plays a significant role in the regioselectivity of the products .
Action Environment
The synthesis of 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives, including this compound, can be achieved under catalyst-free conditions by simply stirring symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature . This suggests that the compound can be synthesized in a variety of environmental conditions, which may influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate typically involves the reaction of 1,3-diarylthioureas with dialkyl acetylenedicarboxylates. This reaction can be carried out under catalyst-free conditions by simply stirring the reactants in ethanol at room temperature . The reaction proceeds via an addition reaction followed by cyclization, leading to the formation of the thiazolidine ring .
Industrial Production Methods
For instance, the use of ultrasonic irradiation as a sustainable energy source has been explored for the synthesis of similar compounds . This method offers the advantages of mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the imino or oxo positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest.
Medicine: It is being explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Comparison with Similar Compounds
Similar Compounds
2-Imino-4-oxothiazolidin-5-ylidene acetates: These compounds share a similar core structure but may differ in their substituents.
Thiazolidines: These compounds lack the imino group but have similar ring structures.
Uniqueness
(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is unique due to the presence of both imino and oxo functional groups within the thiazolidine ring
Properties
IUPAC Name |
methyl (2Z)-2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCXPYWDNQVEC-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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